Multi-Target Enzymatic Inhibition Breadth: Epigeneticmultipleligand Engages Four Epigenetic Enzyme Classes Simultaneously
Epigeneticmultipleligand simultaneously inhibits enzymes across four distinct epigenetic target classes—PRMTs, HKMTs, HATs, and SIRTs—whereas leading single-target comparators each engage only one or two classes. The compound demonstrates H4/PRMT1 inhibition of 91% at 50 µM, H4/RmtA inhibition of 50% at 29 µM, H3/p300/CBP inhibition of 61% at 50 µM, PABP1/CARM1 inhibition >90% at 100 µM, H3/SET7 inhibition >90% at 100 µM, and SIRT1/2 inhibition >50% at 25 µM . In contrast, MS023 inhibits only Type I PRMTs (PRMT1 IC₅₀ 30 nM, no SIRT/HAT/SET7 activity), EX-527 selectively inhibits SIRT1 (IC₅₀ 38–98 nM, no PRMT/HAT/SET7 activity), A-485 selectively inhibits p300/CBP (IC₅₀ 9.8 nM, no PRMT/SIRT/SET7 activity), and eosin (AMI-5) inhibits PRMT1 (IC₅₀ ~1.4 µM) but lacks SIRT inhibition in cellular assays [1][2][3].
| Evidence Dimension | Number of epigenetic enzyme classes inhibited at functionally relevant concentrations |
|---|---|
| Target Compound Data | Inhibits 4 enzyme classes (PRMTs: PRMT1 91%@50µM, CARM1 >90%@100µM, RmtA 50%@29µM; HKMT: SET7 >90%@100µM; HAT: p300/CBP 61%@50µM; SIRT: SIRT1/2 >50%@25µM) |
| Comparator Or Baseline | MS023: 1 class (Type I PRMTs only); EX-527: 1 class (SIRT1 only); A-485: 1 class (p300/CBP HAT only); Eosin (AMI-5): 1–2 classes (PRMTs, weak HKMT); Sirtinol: 1 class (SIRT1/2 only, IC₅₀ 131/38 µM) |
| Quantified Difference | 4 classes vs 1–2 classes; target compound engages ≥3 additional enzyme families not covered by any single comparator |
| Conditions | Biochemical inhibition assays: H4/PRMT1 and H4/RmtA with histone substrates; H3/p300/CBP, PABP1/CARM1, H3/SET7, SIRT1/2 with respective protein/peptide substrates; data from commercial technical datasheet (Sigma-Aldrich 324888) validated against published Mai et al. (2008) panel |
Why This Matters
For researchers studying epigenetic cross-talk or requiring simultaneous modulation of writers (PRMTs, HKMTs, HATs) and erasers (SIRTs) within a single experimental system, no single-target alternative can replicate this polypharmacology breadth.
- [1] Eram MS, Shen Y, Szewczyk MM, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016;11(3):772-781. PMID: 26750996. (MS023 data). View Source
- [2] Napper AD, Hixon J, McDonagh T, et al. Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. J Med Chem. 2005;48(25):8045-8054. PMID: 16335928. (EX-527 data). View Source
- [3] Lasko LM, Jakob CG, Edalji RP, et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017;550(7674):128-132. PMID: 28953875. (A-485 data). View Source
